molecular formula C7H6ClNO2 B1601765 4-Chloro-2-hydroxybenzamide CAS No. 37893-37-1

4-Chloro-2-hydroxybenzamide

Cat. No.: B1601765
CAS No.: 37893-37-1
M. Wt: 171.58 g/mol
InChI Key: NXRFMWBOQWRGFW-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxyl group at the second position

Scientific Research Applications

4-Chloro-2-hydroxybenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-2-hydroxybenzamide involves the reaction of 4-chloro-2-methoxybenzamide with boron tribromide (BBr3) in dichloromethane. The reaction mixture is cooled to -78°C and then allowed to stir at room temperature for 2 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient cooling systems and controlled reaction environments ensures the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-Hydroxybenzamide: Lacks the chlorine substitution.

    4-Chlorobenzamide: Lacks the hydroxyl substitution.

Uniqueness

4-Chloro-2-hydroxybenzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring. This dual substitution allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

4-chloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRFMWBOQWRGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547752
Record name 4-Chloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37893-37-1
Record name 4-Chloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-hydroxybenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-methoxybenzamide (0.74 g, 3.99 mmol) in dichloromethane (50 ml) was cooled to −78° C. followed by addition of BBr3 (1.15 ml, 11.96 mmol) under nitrogen atmosphere. The reaction mixture was allowed to stir at room temperature for 2 h. After the completion of reaction (TLC monitoring), the solution was cooled to 0° C. and quenched with water. The resulting solution was basified by aqueous NaHCO3 and extracted with EtOAc (3×100 ml). The combined organics was dried over anhydrous Na2SO4, filtered and concentrated to get the desired product (0.608 g, 89%). MS: 172.33 (M+H)+.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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